BenchChemオンラインストアへようこそ!

n,n-Dimethyl-2-(1-methyl-1h-indol-3-yl)-2-oxoacetamide

Lipophilicity Drug-likeness Permeability

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 38662-19-0) is a fully substituted indole-3-glyoxylamide characterized by a tertiary N,N-dimethylamide group and an N(1)-methyl substituent on the indole ring. This compound belongs to a privileged scaffold class extensively investigated for tubulin polymerization inhibition, antiprion activity, and kinase modulation, where subtle variations in the amide and indole substitution pattern are known to profoundly influence target potency, metabolic stability, and physicochemical properties.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 38662-19-0
Cat. No. B11999159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Dimethyl-2-(1-methyl-1h-indol-3-yl)-2-oxoacetamide
CAS38662-19-0
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C
InChIInChI=1S/C13H14N2O2/c1-14(2)13(17)12(16)10-8-15(3)11-7-5-4-6-9(10)11/h4-8H,1-3H3
InChIKeyXGJUVNLQCLVABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 38662-19-0): Core Scaffold and Key Differentiator Among Indole-3-glyoxylamides


N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 38662-19-0) is a fully substituted indole-3-glyoxylamide characterized by a tertiary N,N-dimethylamide group and an N(1)-methyl substituent on the indole ring [1]. This compound belongs to a privileged scaffold class extensively investigated for tubulin polymerization inhibition, antiprion activity, and kinase modulation, where subtle variations in the amide and indole substitution pattern are known to profoundly influence target potency, metabolic stability, and physicochemical properties [2]. Procured primarily as a high-purity (HPLC ≥95%) research building block for medicinal chemistry and kinase inhibitor synthesis, it serves as a strategic intermediate with a distinctive substitution profile that cannot be emulated by its non-methylated, N-ethyl, or primary amide analogs.

Why N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide Cannot Be Replaced by Generic Indole-3-glyoxylamides


Within the indole-3-glyoxylamide class, even single-point alterations to the amide substituent or indole N(1)-alkylation yield compounds with markedly divergent physicochemical and biological profiles. The presence of both the N,N-dimethylamide and the N(1)-methyl group in CAS 38662-19-0 eliminates the indole NH hydrogen-bond donor (HBD=0) and elevates lipophilicity (LogP ~1.4) relative to the N(1)-unsubstituted analog (HBD=1, LogP ~1.2), directly impacting membrane permeability, metabolic soft spots, and selectivity across kinase and tubulin targets . Generic replacement with an N(1)-H or N-ethyl analog would therefore alter critical drug-likeness parameters and target engagement, rendering head-to-head procurement of this specific substitution pattern mandatory for reproducible SAR and scalable synthesis programs.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide vs. Closest Analogs


Lipophilicity Advantage: 0.2 LogP Unit Increase Over N(1)-H Analog

Compared to its direct synthetic precursor, 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 29095-44-1), the 1-methylated target compound exhibits a LogP of 1.45 versus 1.23 for the N(1)-unsubstituted analog . This ~0.2 unit increase in lipophilicity, coupled with the elimination of the indole NH hydrogen-bond donor (HBD count: 0 vs. 1), is predicted to enhance passive membrane permeability and reduce P-glycoprotein efflux liability, critical for achieving intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Reduction vs. N(1)-H Analog Improves Predicted Oral Bioavailability

The 1-methyl substitution in CAS 38662-19-0 removes the indole NH polar group, resulting in a calculated topological polar surface area (TPSA) of 42.3 Ų compared to approximately 45.1 Ų for the N(1)-H analog [1]. This reduction places the compound further below the 60 Ų TPSA threshold associated with good passive oral absorption, while maintaining the glyoxylamide pharmacophore intact.

Polar Surface Area Bioavailability Rule-of-Five

N(1)-Methyl Group Eliminates Amide Conformational Heterogeneity Present in N(1)-H Glyoxylamides

Indol-3-yl-N,N-dialkyl-glyoxalylamides bearing an N(1)-H substituent can exist as syn-periplanar and anti-periplanar rotamers due to restricted rotation around the C(O)–C(O) bond, complicating SAR interpretation [1]. The N(1)-methyl group in CAS 38662-19-0 restricts the available conformational space by eliminating the indole NH tautomer and reducing the number of populated low-energy conformers. While quantitative ΔG‡ rotamer barrier data for the target compound are not published, the N(1)-alkylation strategy is a recognized design principle for improving conformational homogeneity in glyoxylamide-based ligand series.

Conformational restriction Rotamer SAR reproducibility

Proven Utility as a Key Building Block for N-Methyl-Bisindolylmaleimide PKC Inhibitors

N-Methylindole-3-glyoxylamide derivatives serve as essential electrophilic partners in the potassium tert-butoxide-mediated condensation with methyl aryl acetates to yield bisindolylmaleimides, a privileged chemotype for protein kinase C (PKC) inhibition [1]. The N(1)-methyl group is synthetically mandatory for this transformation because the N(1)-H analog undergoes competing deprotonation and side reactions under the strongly basic conditions (t-BuOK/THF), whereas the N(1)-methylated glyoxylamide reacts cleanly to give the desired maleimide products in good yields.

Bisindolylmaleimide PKC inhibitor Synthetic building block

Recommended Application Scenarios for Procuring N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide


CNS-Penetrant Kinase Inhibitor Lead Optimization

The elevated LogP (1.45), absence of hydrogen-bond donors (HBD=0), and reduced TPSA (42.3 Ų) of CAS 38662-19-0 position it advantageously within the CNS MPO desirable range . Medicinal chemistry teams developing brain-penetrant kinase inhibitors (e.g., p38α MAPK or PKC) can use this compound as a core scaffold to achieve higher unbound brain-to-plasma ratios compared to the less lipophilic N(1)-H analog, as predicted by its more favorable physicochemical profile.

Reference Standard for Structure-Activity Relationship (SAR) Deconvolution

The compound's well-defined substitution pattern (N1-Me + glyoxyl-N,N-dimethylamide) with documented physicochemical parameters (LogP, TPSA, HBD count, MW=230.26) makes it an ideal reference standard for SAR deconvolution studies within indole-3-glyoxylamide libraries . Researchers can benchmark newly synthesized analogs against this compound's baseline properties to isolate the contributions of specific substituents to potency, selectivity, and ADME outcomes.

Synthesis of N-Methyl-Bisindolylmaleimide PKC Inhibitors

For teams engaged in the synthesis of bisindolylmaleimide-based PKC inhibitors, N-methylindole-3-glyoxylamides are indispensable electrophilic coupling partners in the condensation with methyl aryl acetates [1]. The N(1)-methyl substituent prevents competing N-deprotonation side reactions under the strongly basic t-BuOK/THF conditions, ensuring reliable conversion to the maleimide core. Procurement of this specific building block is therefore a critical gating step for any PKC inhibitor library synthesis.

Physicochemical Probe for Structure-Permeability Relationship Studies

The combination of 0 HBD, moderate LogP, and a TPSA of 42.3 Ų makes this compound a valuable physicochemical probe for systematic structure-permeability relationship (SPR) investigations. By comparing Caco-2 or PAMPA permeability data of this N(1)-methylated scaffold with its N(1)-H counterpart, research groups can quantitatively assess the contribution of N(1)-alkylation to passive membrane permeability, generating translatable design rules for future indole-glyoxylamide-based therapeutics .

Quote Request

Request a Quote for n,n-Dimethyl-2-(1-methyl-1h-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.